Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate
Description
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a carbamate-protected amine compound characterized by a branched alkyl chain with an ethyl substituent at the third carbon and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where amine protection is critical .
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-ethylpentan-2-yl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-6-9(7-2)10(8-13)14-11(15)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15) |
InChI Key |
CFLRUVMDIYLFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate typically involves two key stages:
- Formation of the aminoalkyl intermediate , often through reductive amination of a ketone or aldehyde with an appropriate amine.
- Protection of the amino group by introduction of the tert-butoxycarbonyl (Boc) group to yield the desired carbamate.
Reductive Amination for Aminoalkyl Intermediate Formation
Reductive amination is a widely used method for synthesizing aminoalkyl compounds, including the precursor amine for this compound. This involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent.
- Mix the amine (1 equivalent) and the ketone or aldehyde (1 to 1.5 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C under nitrogen atmosphere.
- Slowly add sodium triacetoxyborohydride (1.2 equivalents) over 10 minutes.
- Stir the mixture for 24 hours, allowing it to warm to room temperature.
- Quench the reaction with 1 M sodium hydroxide until bubbling ceases.
- Extract with dichloromethane, wash with brine, and dry over magnesium sulfate.
- Concentrate under reduced pressure to obtain the crude amine intermediate.
This method provides good yields (~60%) and is applicable to various amines and ketones, including those structurally related to 3-ethylpentan-2-one derivatives.
Carbamate Protection Using tert-Butoxycarbonyl (Boc) Group
The amino group of the intermediate is protected by reaction with a tert-butyl carbamate source, typically di-tert-butyl dicarbonate (Boc2O), under mild conditions.
- Dissolve the amine intermediate in an appropriate solvent such as tetrahydrofuran or dichloromethane.
- Add Boc2O and a base such as triethylamine or sodium bicarbonate to the solution.
- Stir at room temperature or slightly elevated temperature (0–25 °C) for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench with water, extract with organic solvent, dry, and purify by silica gel chromatography.
This method efficiently yields tert-butyl carbamate derivatives with high purity.
Alternative Synthetic Routes and Optimization
Some patents and literature describe alternative or optimized methods for similar compounds:
Titanium isopropoxide-mediated reductive amination: Using titanium tetra(isopropoxide) as a Lewis acid catalyst in neat conditions, followed by sodium borohydride reduction, has been applied for related amino carbamate synthesis, achieving yields around 60%.
Use of protecting groups and chiral resolution: For stereochemically pure compounds, chiral starting materials or resolution techniques such as chiral chromatography or formation of diastereomeric salts are employed to obtain enantiomerically enriched tert-butyl carbamate derivatives.
Amide coupling approaches: Some methods use coupling of malonic acid monoesters with amines followed by aminolysis and carbamate protection, especially for more complex analogues.
Purification and Characterization
Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or hexane. Characterization includes:
- Infrared (IR) spectroscopy: Characteristic peaks for carbamate carbonyl (~1690 cm⁻¹) and N-H stretching.
- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR confirm the structure and stereochemistry.
- Mass spectrometry: Confirms molecular weight.
- Thin-layer chromatography (TLC): Monitors reaction progress and purity.
Summary Table of Preparation Methods
Research Results and Observations
- The reductive amination approach is robust and adaptable to various substrates, providing moderate to good yields.
- Titanium tetra(isopropoxide)-mediated reductive amination offers an efficient catalytic alternative.
- Boc protection is straightforward and yields stable carbamate-protected amines suitable for further synthetic applications.
- Enantiomeric purity can be controlled by starting with chiral amines or through post-synthesis resolution.
- The methods are well-documented in peer-reviewed literature and patents, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile, participating in various nucleophilic addition and substitution reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and facilitating its use as a protecting group for amines .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: The consistent ~34% yield for methyl-substituted analogues (e.g., compounds 4a–4c in ) highlights inherent challenges in Boc-protection steps, possibly due to competing side reactions or purification difficulties .
Cycloalkyl and Stereochemical Variants
Cyclopentyl-based Boc-protected amines () demonstrate distinct structural and functional properties:
Key Observations :
- Hydroxy Group Reactivity : The presence of hydroxy groups enables further functionalization (e.g., glycosylation, esterification), broadening utility in medicinal chemistry compared to the ethyl-substituted target compound .
Halogenated and Sulfonated Derivatives
Halogen- and sulfonyl-containing analogues exhibit distinct reactivity profiles:
Key Observations :
- Reactivity : The iodo and chlorosulfonyl groups facilitate participation in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, making these derivatives more versatile in synthetic workflows than the ethyl-substituted compound .
- Molecular Weight : Similar molecular weights to the target compound (e.g., 285.12 g/mol for the iodo derivative) suggest comparable solubility and chromatographic behavior, though electronic effects from substituents may alter reactivity .
Biological Activity
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a tert-butyl carbamate moiety, which is significant for its solubility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exhibit enzyme inhibition properties, which can disrupt metabolic pathways in target organisms. The exact mechanism often involves binding to active sites of enzymes, thereby preventing substrate interaction and subsequent enzymatic reactions.
Enzyme Inhibition
Research indicates that carbamate derivatives can act as inhibitors for various enzymes, including proteases and kinases. The structural characteristics of this compound suggest it may inhibit certain enzymes involved in disease processes, such as cancer or bacterial infections. For example, studies have shown that similar carbamate compounds can inhibit serine proteases, which play crucial roles in inflammation and cancer progression.
Receptor Binding
In addition to enzyme inhibition, this compound may also bind to specific receptors. This binding can modulate receptor activity, potentially leading to therapeutic effects. For instance, carbamates have been studied for their interactions with neurotransmitter receptors, impacting neurological pathways.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various carbamate derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Tert-butyl (1-amino-3-ethylpentan-2-yl) | 32 | E. coli |
| 16 | S. aureus |
Study 2: Enzyme Inhibition Assay
Another research focused on the enzyme inhibitory effects of this compound on serine proteases. The study utilized various concentrations to assess the inhibition rate.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
The results indicated that higher concentrations led to increased inhibition rates, suggesting a dose-dependent effect.
Q & A
Q. What are the common synthetic routes for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate?
The synthesis typically involves reductive amination or carbamate protection strategies :
- Reductive amination : Reacting tert-butyl carbamate with a ketone (e.g., 3-ethylpentan-2-one) using reducing agents like sodium borohydride or lithium aluminum hydride under inert conditions (0–25°C) .
- Carbamate formation : Direct reaction of the amine group in 1-amino-3-ethylpentan-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, catalyzed by a base like triethylamine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions |
| Solvent | DCM/THF | Enhances solubility |
| Reaction Time | 12–24 hrs | Ensures completion |
Q. How is this compound characterized post-synthesis?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and Boc-group integrity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] = 245.2 g/mol) .
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL (single-crystal analysis) or Mercury (visualization) .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic effects (e.g., rotamers in NMR) or crystal packing artifacts in X-ray data. Mitigation strategies include:
- Variable-Temperature NMR : To identify conformational equilibria .
- DFT Calculations : Compare experimental and computed NMR chemical shifts (software: Gaussian, ORCA) .
- Twinned Crystal Analysis : Use SHELXL to refine twinned datasets and validate hydrogen-bonding networks .
- Cross-Validation : Correlate MS fragmentation patterns with proposed structures .
Q. How to design experiments assessing the compound’s stability under varying conditions?
Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C; monitor degradation via HPLC at 0, 24, and 48 hrs .
- Thermal Stability : TGA/DSC analysis (25–200°C, 10°C/min) to identify decomposition points .
- Oxidative/Reductive Stress : Expose to HO (3%) or NaBH (1M); track by H NMR .
Critical Observations :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 2 | Boc-group hydrolysis | <6 hrs |
| pH > 10 | Amide bond cleavage | 24–48 hrs |
| 100°C | Thermal decomposition | 1 hr |
Q. What methodologies elucidate hydrogen-bonding patterns in its crystal structures?
Use graph set analysis (Etter’s formalism) and software tools:
- Mercury : Visualize and quantify intermolecular interactions (e.g., D–H···A distances, angles) .
- SHELXL : Refine hydrogen atom positions and generate .cif files for deposition .
- Cambridge Structural Database (CSD) : Compare with analogous carbamates to identify conserved motifs .
Example Graph Set Codes :
| Motif | Code | Frequency in Analogs |
|---|---|---|
| Carbamate N–H···O | 85% | |
| Tert-butyl C–H···O | 45% |
Q. How does the compound interact with biological targets (e.g., enzymes)?
Methodologies :
- Molecular Docking : AutoDock Vina or Schrödinger to predict binding modes to proteases or kinases .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K = 10–100 μM typical for carbamates) .
- Enzyme Inhibition Assays : IC determination using fluorogenic substrates (e.g., for serine hydrolases) .
Case Study :
| Target | Assay | Result |
|---|---|---|
| Trypsin | Fluorescence | IC = 25 μM |
| Chymotrypsin | Colorimetric | IC = 50 μM |
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Potential factors include:
- Impurity in Starting Materials : Validate via NMR or HPLC .
- Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps .
- Scale Effects : Pilot small-scale (<1 g) vs. bulk (>10 g) reactions to optimize stirring and heat transfer .
Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low Yield | Add molecular sieves (3Å) to absorb HO |
| Side Products | Use fresh Boc anhydride and degassed solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
